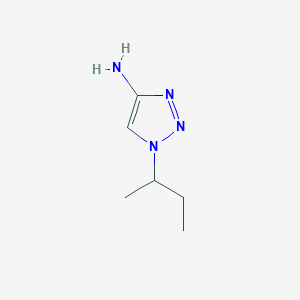

1-(butan-2-yl)-1H-1,2,3-triazol-4-amine

Description

Reactivity of the 1,2,3-Triazole Heterocyclic Core

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. Its aromatic character imparts a significant level of stability. However, the ring can participate in both electrophilic and nucleophilic substitution reactions, as well as ring-opening and rearrangement pathways, particularly when activated by specific substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The functionalization of the 1,2,3-triazole ring can be challenging due to the presence of three nucleophilic nitrogen atoms, which can lead to issues with regioselectivity. rsc.org

Electrophilic Substitution: The 1,2,3-triazole ring is generally considered electron-rich and thus, in principle, susceptible to electrophilic attack. However, direct electrophilic substitution on the carbon atoms of the triazole ring is not a common reaction pathway. Instead, electrophilic attack often occurs at the nitrogen atoms. osi.lv The presence of activating groups can facilitate substitution at the C-5 position. rsc.org For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards electrophilic attack. rsc.org

Nucleophilic Substitution: Nucleophilic substitution on the triazole ring typically requires the presence of a good leaving group, such as a halogen. For example, 2-phenyltriazole 1-oxides can be selectively halogenated, and the halogen can then be displaced by strong nucleophiles. rsc.org The introduction of various substituents, including fluoro, chloro, hydroxy, and amino groups, into the triazole nucleus can be achieved through nucleophilic substitution on N-methoxytriazolium salts. rsc.org In some cases, the triazole ring itself can act as a leaving group in SNAr reactions. omicsdi.org

Ring-Opening and Rearrangement Pathways

Under certain conditions, the 1,2,3-triazole ring can undergo ring-opening and rearrangement reactions. A notable example is the Dimroth rearrangement, a thermal or base-catalyzed isomerization of 1-substituted-1,2,3-triazoles. wikipedia.org

1,2,3-triazoles bearing an electron-withdrawing group at the N1 position are particularly prone to denitrogenative triazole ring-opening transformations. nih.gov This process often involves the cleavage of the N1-N2 bond and can be initiated by acids or metal catalysts. nih.gov For example, N-acyl-1,2,3-triazoles can undergo ring cleavage in the presence of Brønsted or Lewis acids. rsc.org Flash vacuum pyrolysis of 1,2,3-triazole at high temperatures (500 °C) can lead to the loss of molecular nitrogen and the formation of an aziridine (B145994) ring. wikipedia.org

Transformations of the C-4 Amine Functional Group

The primary amine at the C-4 position of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Alkylation Reactions

The amino group readily undergoes reactions with electrophiles such as acylating, sulfonylating, and alkylating agents. evitachem.com

Acylation: The primary amine can be acylated using acyl halides or anhydrides to form the corresponding amides. This reaction is a common strategy for modifying the properties of aminotriazoles. For instance, the reaction of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides with acyl chlorides leads to the formation of 5-arylamino-2-acyl-1,2,3-triazoles. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. A practical method for synthesizing 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles involves a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides. nih.gov The reaction of N-unsubstituted triazoles with sulfonyl chlorides can produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. researchgate.net

Alkylation: Alkylation of C-amino-1,2,4-triazoles with alkyl halides is a general method for preparing N-alkylated aminotriazoles. acs.org In a neutral medium, the reaction typically occurs at the nitrogen atoms of the triazole ring rather than the less nucleophilic amino group. acs.org For 4-amino-1,2,4-4H-triazole, alkylation occurs exclusively at the N1 position in polar media. tandfonline.com

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl chloride | N-acylated aminotriazole |

| Sulfonylation | Sulfonyl chloride | N-sulfonylated aminotriazole |

| Alkylation | Alkyl halide | N-alkylated aminotriazole |

Diazotization and Subsequent Transformations

The primary amino group at the C-4 position can be converted to a diazonium salt through treatment with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid. Diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. For example, the deamination of 3-amino-1,2,4-triazole to 1,2,4-triazole (B32235) can be achieved through diazotization. google.com A one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization and subsequent cyclization of 2-aminobenzamides. rsc.org

Table of Diazotization and Subsequent Reactions

| Reagent | Intermediate | Final Product |

|---|---|---|

| NaNO₂, HCl | Diazonium salt | Deaminated triazole, Halogenated triazole, etc. |

Condensation Reactions of the Primary Amine

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds through a hemiaminal intermediate. mdpi.com Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown the formation of stable hemiaminals and Schiff bases. nih.gov The reaction conditions, including solvent polarity and temperature, can influence the outcome and yield of these condensation reactions. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(2)10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMZYDHHNRTFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Butan 2 Yl 1h 1,2,3 Triazol 4 Amine

Reactivity of the Butan-2-yl Side Chain

Stereochemical Control and Transformations at the Butan-2-yl Stereocenter

The primary method for achieving stereochemical control in 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine is through the use of enantiomerically pure starting materials during its synthesis. For instance, employing (R)- or (S)-2-azidobutane in a click chemistry reaction with an appropriate acetylene (B1199291) precursor would yield the corresponding (R)- or (S)-enantiomer of the final triazole product. This approach is analogous to synthetic strategies for other chiral triazole-containing compounds where stereochemistry is established early in the synthetic sequence. evitachem.com

Direct transformation at the existing stereocenter of the butan-2-yl group without cleaving the N-alkyl bond is chemically challenging due to the inertness of the C-H and C-C bonds. Such a transformation would likely require harsh conditions that could compromise the integrity of the triazole ring or the amine functionality.

A hypothetical SN2-type inversion of the stereocenter would necessitate the introduction of a leaving group at the C2 position of the butyl chain. This, however, would first require a functionalization step, as discussed in the following section. If a leaving group were installed, subsequent nucleophilic substitution could proceed with inversion of configuration, thereby transforming one enantiomer into the other.

| Transformation | Starting Material | Reagents/Conditions | Product | Stereochemical Outcome |

| Enantioselective Synthesis | (R)-2-Azidobutane + Acetylene Precursor | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | (R)-1-(butan-2-yl)-1H-1,2,3-triazol-4-amine | Retention of stereochemistry |

| Enantioselective Synthesis | (S)-2-Azidobutane + Acetylene Precursor | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | (S)-1-(butan-2-yl)-1H-1,2,3-triazol-4-amine | Retention of stereochemistry |

| Hypothetical Stereoinversion | (R)-1-(butan-2-yl)-... (with leaving group at C2) | Nucleophile (e.g., acetate), followed by hydrolysis | (S)-1-(butan-2-yl)-... | Inversion of configuration |

Functionalization of the Aliphatic Chain for Further Derivatization

Functionalizing the saturated butan-2-yl side chain opens up numerous avenues for creating derivatives with modified properties. While the alkyl chain itself is not activated, several strategies can be envisioned to introduce functional groups, which can then serve as handles for further chemical modifications. The ability to functionalize alkyl chains is a significant area of research in organic synthesis, as it allows for the late-stage modification of complex molecules. researchgate.net

Oxidation: Selective oxidation of the C-H bonds on the butan-2-yl chain could introduce hydroxyl or carbonyl functionalities. For example, oxidation at the C3 position would yield a ketone, while oxidation at the terminal methyl group would lead to a primary alcohol. Such reactions often require powerful and sometimes unselective reagents, but modern catalytic systems are continually improving selectivity.

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could introduce a bromine atom onto the alkyl chain. This reaction typically favors the most substituted carbon atom (C2), which would lead to the cleavage of the triazole-alkyl bond. However, some functionalization at the C3 position is also possible, providing a mixture of products. The resulting halo-derivative would be a versatile intermediate for nucleophilic substitution reactions.

Directed C-H Functionalization: A more advanced and selective approach would involve directed C-H functionalization. While the 4-amino-1,2,3-triazole moiety is not a classical directing group for aliphatic C-H activation, specialized catalyst systems could potentially be developed. Such a strategy might allow for the regioselective introduction of functional groups at a specific position on the butan-2-yl chain, guided by the proximity to the triazole ring. Research into C-H functionalization of triazole rings themselves is an active area, suggesting that extensions to side chains are a plausible future direction. rsc.org

Below is a table of hypothetical functionalization reactions for the butan-2-yl side chain.

| Reaction Type | Target Position | Reagents/Conditions | Potential Product | Notes |

| Oxidation | C3 | Strong oxidizing agent (e.g., KMnO₄, RuO₄) | 1-(3-oxobutan-2-yl)-1H-1,2,3-triazol-4-amine | Potential for over-oxidation or cleavage. |

| Oxidation | C4 (terminal) | Selective catalyst (e.g., P450 mimic) | 1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazol-4-amine | Achieving selectivity can be challenging. |

| Halogenation | C3 | NBS, AIBN, CCl₄, heat | 1-(3-bromobutan-2-yl)-1H-1,2,3-triazol-4-amine | Likely to produce a mixture of isomers. |

| C-H Borylation | C4 (terminal) | Iridium catalyst, borylating agent | 1-(4-(dihydroxyboryl)butan-2-yl)-1H-1,2,3-triazol-4-amine | Allows for subsequent Suzuki cross-coupling. |

These derivatization strategies highlight the potential of the butan-2-yl side chain as a platform for generating a library of analogs of this compound, which could be valuable for structure-activity relationship studies in various chemical and biological contexts. nih.gov

Spectroscopic Characterization and Advanced Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. For 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be employed for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butan-2-yl group, the triazole ring, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the triazole ring are typically observed in the aromatic region, while the aliphatic protons of the butyl group appear at lower chemical shifts. The amine protons often present as a broad signal, the position of which can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The spectrum would show signals for the two distinct carbons of the triazoles ring, and the four carbons of the butan-2-yl substituent. The chemical shifts of the triazole carbons are characteristic of aromatic heterocyclic systems.

Expected NMR Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Triazole-CH | ~7.5-8.0 (s) | ~120-130 |

| Triazole-C-NH₂ | Not Applicable | ~145-155 |

| NH₂ | Broad, variable | Not Applicable |

| CH (butan-2-yl) | Multiplet | ~55-65 |

| CH₂ (butan-2-yl) | Multiplet | ~25-35 |

| CH₃ (butan-2-yl, terminal) | Triplet | ~10-15 |

| CH₃ (butan-2-yl, adjacent to CH) | Doublet | ~15-25 |

| Note: These are predicted values based on analogous structures. |

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aliphatic butan-2-yl group would be observed around 2960-2850 cm⁻¹. The C=C and C=N stretching vibrations of the triazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The N-H bending vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com Finally, the C-N stretching vibrations would be found in the 1335-1020 cm⁻¹ range. orgchemboulder.com Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.gov

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400-3250 (two bands) |

| C-H Stretch (aliphatic) | 2960-2850 |

| N-H Bend (amine) | 1650-1580 |

| C=C and C=N Stretch (triazole ring) | 1600-1400 |

| C-N Stretch | 1335-1020 |

| Note: These are predicted values based on general IR correlation charts and data for similar compounds. |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. HRMS would allow for the determination of the exact mass of this ion, confirming the molecular formula (C₆H₁₂N₄). Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation pathways of the molecule, which would involve characteristic losses of small neutral molecules such as N₂ from the triazole ring, and fragmentation of the butan-2-yl side chain. nih.gov

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ (Monoisotopic) | 141.1135 |

| Note: The expected m/z is calculated based on the molecular formula C₆H₁₂N₄. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

While no specific crystal structure data for this compound is available, studies on similar 1,2,3-triazole derivatives show that the triazole ring is planar. nih.govresearchgate.net The crystal packing would likely be influenced by hydrogen bonding interactions involving the amine group and the nitrogen atoms of the triazole ring. nih.gov The conformation of the flexible butan-2-yl group would also be determined.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides valuable insights into the geometric and electronic properties of molecules, complementing experimental data.

Quantum Chemical Calculations (DFT, HF, MP2) for Optimized Geometries and Electronic Structure

Quantum chemical methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) can be used to calculate the optimized geometry, electronic structure, and other properties of this compound. zsmu.edu.ua

These calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy. They can also provide information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the dipole moment. researchgate.net Such calculations are also instrumental in predicting spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation. nih.govresearchgate.net

Analysis of Vibrational Frequencies and Spectroscopic Correlations

The vibrational characteristics of 1,2,3-triazole derivatives are a key focus of spectroscopic analysis, providing detailed insights into their molecular structure. Both experimental techniques, such as Infrared (IR) and Raman spectroscopy, and computational methods are employed to assign and understand the various vibrational modes.

Computational approaches, particularly using Density Functional Theory (DFT), have become invaluable for predicting vibrational frequencies. acs.org Studies on the parent 1,2,3-triazole anion have been conducted using various levels of theory (like B3LYP, MP2) and basis sets to calculate optimized geometries and vibrational frequencies. acs.org For a definitive assignment, these calculated frequencies are often scaled using a one-scale-factor (1SF) method to correlate them with experimental data obtained from IR and Raman spectra. acs.org

For the 1,2,3-triazole ring system, specific vibrational modes can be correlated with its structural components. The N=N stretching vibration is a diagnostic feature, typically appearing in the 1570-1550 cm⁻¹ region. ijsr.net C=N stretching functions are also characteristic, found between 1600-1411 cm⁻¹. ijsr.net The C-H stretching and out-of-plane bending modes are also fundamental for a complete assignment. acs.org Research on 1H-1,2,3-triazole has shown that its vibrational spectrum can confirm its tautomeric form when compared with calculated spectra for different isomers. researchgate.net For instance, a band observed around 1531 cm⁻¹ in some triazole derivatives has been assigned to a triazole ring deformation. researchgate.net

The introduction of the butan-2-yl group and an amine group at the C4 position on the this compound molecule introduces additional vibrational modes. The N-H stretching vibrations of the primary amine group are expected as distinct bands, while C-H stretching and bending modes will arise from the aliphatic butan-2-yl substituent.

A summary of characteristic vibrational frequencies for the core 1,2,3-triazole structure is presented below.

Table 1: Characteristic Vibrational Frequencies for 1,2,3-Triazole Derivatives This table is a representation of typical data found in spectroscopic studies of triazole compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Amine) | 3350 - 3250 | ijsr.net |

| C-H Stretching (Aromatic/Triazole Ring) | 3100 - 3000 | acs.org |

| C-H Stretching (Aliphatic) | 3000 - 2850 | |

| C=N Stretching | 1600 - 1411 | ijsr.net |

| N=N Stretching | 1570 - 1550 | ijsr.net |

| Ring Deformation | ~1531 | researchgate.net |

| C-N Stretching | 1350 - 1250 |

Molecular Docking Simulations for Understanding Ligand-Target Interactions (Methodology and Binding Modes)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. For 1,2,3-triazole derivatives, docking studies elucidate how these compounds interact with biological targets like enzymes or protein receptors. mdpi.com

Methodology

The molecular docking process generally involves several key steps. First, the three-dimensional structures of the ligand, such as this compound, and the target protein are prepared. The protein structure is often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). researchgate.net Preparation involves adding hydrogen atoms, assigning charges, and removing water molecules. The ligand's structure is optimized to its lowest energy conformation.

Software such as AutoDock Vina, PyRx, and Discovery Studio are commonly used to perform the docking calculations. researchgate.netacs.org The software samples a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is then used to estimate the binding affinity (often expressed as binding free energy in kcal/mol) for each pose. researchgate.net The pose with the lowest binding energy is typically considered the most probable binding mode. acs.org

Binding Modes

The analysis of the resulting ligand-receptor complex reveals crucial interactions that stabilize the binding. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms of the triazole ring and the hydrogen atoms of the C4-amine group are potent hydrogen bond donors and acceptors, frequently forming bonds with amino acid residues like Arginine, Serine, or Aspartic acid in the active site. researchgate.net

Hydrophobic Interactions: The alkyl butan-2-yl substituent can form hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, and Isoleucine.

Pi-Stacking: The aromatic 1,2,3-triazole ring can engage in π-π stacking or T-shaped stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Docking studies on various 1,2,3-triazole-containing compounds have demonstrated their ability to fit into the active sites of diverse proteins, with calculated binding affinities indicating stable interactions. mdpi.comnih.gov For example, a study on 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives identified a compound that showed potent activity, and docking revealed its potential mechanism might be through inhibiting the binding of APC–Asef. mdpi.com

Table 2: Representative Data from a Hypothetical Molecular Docking Simulation This table illustrates the type of data generated in a molecular docking study of a triazole derivative against a protein kinase target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| This compound | Protein Kinase (e.g., CDK2) | -7.8 | ASP 145 | Hydrogen Bond (Amine group) |

| LEU 83 | Hydrophobic (Butyl group) | |||

| PHE 80 | π-Alkyl (Triazole ring & Butyl group) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the underlying mechanisms of chemical reactions, including the synthesis of 1,2,3-triazole derivatives. mdpi.com By modeling reaction pathways, intermediates, and transition states, researchers can understand reaction kinetics and selectivity. DFT calculations are a primary tool for this purpose, allowing for the accurate determination of molecular geometries and energies. researchgate.net

A prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov Computational studies have been essential in elucidating the intricate mechanism of this reaction. These studies model the reactants (an azide (B81097) and a terminal alkyne), the copper catalyst, and any ancillary ligands to map out the complete catalytic cycle.

The process involves calculating the energies of all stationary points along the reaction coordinate, which includes:

Reactants and Products: The starting materials and final products.

Intermediates: Stable species formed during the reaction, such as copper-acetylide complexes.

Transition States (TS): The highest energy point along the reaction pathway connecting two minima (reactants, intermediates, or products). The energy of the transition state relative to the reactants determines the activation energy of the reaction step.

By locating and characterizing the transition states, chemists can identify the rate-determining step of the reaction and understand how substituents or catalysts influence the reaction rate and regioselectivity. For instance, computational investigations into the reactivity of C-amino-1,2,4-triazoles have used calculated transition state energies of model SN2 reactions to predict reaction selectivity. researchgate.net Similarly, studies on 1,2,4-triazole (B32235) have used DFT to analyze protonation sites, which is fundamental to understanding its reactivity toward electrophiles. researchgate.net These theoretical models are often validated by comparing predicted outcomes with experimental results. researchgate.net

Table 3: Example of Calculated Parameters in a Reaction Mechanism Study This table provides a representative example of data from a DFT study on a step in a hypothetical triazole synthesis.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond length in Å) | Computational Method |

|---|---|---|---|---|

| Cycloaddition | Reactants (Azide + Alkyne) | 0.0 | N/A | B3LYP/6-31G(d) |

| Transition State (TS1) | +15.2 | C-N: 2.15 Å, N-N: 2.20 Å | ||

| Product (Triazole) | -25.8 | C-N: 1.34 Å, N-N: 1.35 Å |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Utilization of 1,2,3-Triazole-4-amines in Annulated Heterocycle Synthesis

The amino group of 1,2,3-triazole-4-amines, including the 1-(butan-2-yl) derivative, is a key nucleophile in cyclocondensation reactions to form a variety of fused heterocyclic systems. These reactions typically involve the reaction of the aminotriazole with bifunctional electrophiles, leading to the formation of new rings fused to the triazole core.

A prominent application of 1,2,3-triazole-4-amines is in the synthesis of triazolo[4,5-b]pyridines. researchgate.netresearchgate.net These fused systems are of significant interest due to their potential biological activities. The general approach involves the condensation of a 1-substituted-1H-1,2,3-triazol-4-amine with various 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction with β-ketoesters or malononitrile (B47326) derivatives can lead to the formation of the pyridine (B92270) ring. researchgate.netresearchgate.net

Another strategy involves the cyanoacetylation of the 4-amino group, followed by cyclization. researchgate.net For example, reaction with cyanoacetic acid derivatives can yield an intermediate that, upon treatment with a base such as sodium acetate (B1210297) in DMF, undergoes cyclization to afford the triazolo[4,5-b]pyridine core. researchgate.net While specific examples with the 1-(butan-2-yl) substituent are not extensively documented, the general reactivity pattern is expected to be similar.

Table 1: Synthesis of Triazolo[4,5-b]pyridine Derivatives from 1-Substituted-1H-1,2,3-triazol-4-amines

| Reactant for Aminotriazole | Reagent(s) | Product Type | Reference(s) |

| 1-Substituted-1H-1,2,3-triazol-4-amine | β-Ketoester | Substituted triazolo[4,5-b]pyridone | researchgate.net |

| 1-Substituted-1H-1,2,3-triazol-4-amine | Malononitrile derivative | Aminotriazolo[4,5-b]pyridine | researchgate.net |

| 1-Substituted-1H-1,2,3-triazol-4-amine | Cyanoacetic acid, Acetic anhydride | Cyanoacetamide intermediate | researchgate.net |

| Cyanoacetamide intermediate | Sodium acetate, DMF | Triazolo[4,5-b]pyridone | researchgate.net |

The synthetic utility of 1,2,3-triazole-4-amines extends to the construction of other fused nitrogen-containing heterocycles, such as triazolo-annulated azines (e.g., pyrimidines, pyridazines) and azepines. researchgate.net The synthesis of triazolo[4,5-d]pyrimidines is a well-established route, often starting from 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. researchgate.net However, the 4-amino group of compounds like 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine can also be utilized. For instance, reaction with appropriate precursors can lead to the formation of the pyrimidine (B1678525) ring fused to the triazole.

The construction of triazolo-annulated azepine systems, which are seven-membered rings, can be achieved through cyclocondensation reactions with suitable bifunctional reagents. researchgate.net These larger ring systems are of interest in medicinal chemistry for their conformational flexibility. The cyclocondensation of 4,5-diamino-1,2,3-triazoles or other appropriately functionalized 4-amino-1,2,3-triazoles has been shown to be a successful strategy for building di-, oxa-, and thiazepino-annulated triazoles. researchgate.net

Scaffold for the Construction of Complex Molecular Architectures

Beyond fused systems, the 1,2,3-triazole-4-amine scaffold is instrumental in building more elaborate molecules where the triazole ring is a central or peripheral component.

The structural similarity of the 1,2,3-triazole ring to purine (B94841) bases has led to its extensive use in the design and synthesis of nucleoside and acyclonucleoside analogues with potential antiviral and anticancer properties. nih.govresearchgate.net In this context, this compound can serve as a key precursor for the synthesis of novel nucleoside analogues where the butan-2-yl group might influence the compound's lipophilicity and biological activity.

The synthesis of such analogues often involves the coupling of the aminotriazole with a suitably protected sugar moiety or an acyclic side chain. The well-established "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating the 1,2,3-triazole ring itself, which can then be further functionalized. nih.gov Alternatively, a pre-formed aminotriazole can be chemically modified to introduce the sugar or acyclic component.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The 1,2,3-triazole-4-amine moiety is an excellent platform for creating such hybrid molecules. The amino group can be readily derivatized to link the triazole core to another biologically active scaffold.

For example, the amino group can be converted into an amide, sulfonamide, or other functional groups to connect with various molecular fragments. This approach has been used to synthesize a diverse range of hybrid molecules with potential applications in medicinal chemistry. rasayanjournal.co.in The butan-2-yl substituent in this compound can provide specific steric and electronic properties to the resulting hybrid molecule, potentially influencing its biological target interactions.

Table 2: Examples of Hybrid Molecules Derived from 1,2,3-Triazole-4-amines

| Starting Triazole Derivative | Coupled Moiety | Linkage Type | Potential Application | Reference(s) |

| 4-Amino-1,2,3-triazole | Pyrazoline | Amide | Antimicrobial | rasayanjournal.co.in |

| 4-Amino-1,2,3-triazole | Uracil | Various | Anticancer | nih.gov |

Application in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in catalysis and coordination chemistry. nih.govrsc.org The 4-amino group in this compound can be used to further modify the ligand's properties or to introduce additional coordination sites.

Triazole-based ligands have been employed in a variety of catalytic transformations, including cross-coupling reactions. rsc.org The coordination of a metal to the triazole can stabilize catalytic species and influence the outcome of the reaction. The specific substituent at the N1 position of the triazole ring, such as the butan-2-yl group, can modulate the electronic and steric environment around the metal center, thereby fine-tuning the catalyst's activity and selectivity. Furthermore, the ability of triazoles to form stable complexes with a range of transition metals has led to the development of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. mdpi.com

Emerging Applications in Material Science Research

The unique electronic properties of the 1,2,3-triazole ring, coupled with the synthetic versatility of the amino group, make this compound an attractive candidate for research in material science. The triazole moiety is known for its stability and its ability to participate in hydrogen bonding and coordination with metal ions. These characteristics are highly desirable in the design of functional organic materials.

A significant emerging application is in the field of optoelectronics. Specifically, 5-amino-1,2,3-triazoles serve as crucial intermediates for synthesizing donor-acceptor (D-A) type molecules. mdpi.com These molecules are fundamental to the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com In a typical approach, the amino group of the triazole is coupled with an electron-deficient aromatic system, such as 2,1,3-benzothiadiazole (B189464) (BTD), via a Buchwald-Hartwig reaction. mdpi.com In this molecular architecture, the BTD unit acts as the electron acceptor, while the newly formed arylamino-triazole portion can function as the electron donor or part of the linker system.

The use of this compound in this context allows for the creation of novel BTD-containing materials. The triazole ring acts as a stable and efficient linker between the donor and acceptor moieties. The presence of the amino group provides the synthetic handle needed to construct these complex systems. mdpi.com The resulting triazole-linked carbazole-benzothiadiazole D-A systems are of interest for their potential photophysical properties. mdpi.com The chiral butan-2-yl group could also introduce specific packing arrangements in the solid state or chiroptical properties, an area of growing interest in advanced materials.

Table 2: Potential Material Science Applications

| Application Area | Role of the Compound | Resulting Material Type | Key Feature(s) | Reference(s) |

|---|---|---|---|---|

| Optoelectronics | Synthetic Building Block | Donor-Acceptor (D-A) Systems | Forms stable linker, enables coupling to electron-deficient units like BTD. | mdpi.com |

| Functional Polymers | Monomer Precursor | Triazole-containing Polymers | Enhances thermal stability and coordination ability. | mdpi.com |

| Coordination Chemistry | Ligand Synthesis | Metal-Organic Frameworks (MOFs) / Coordination Polymers | Triazole and amino nitrogens act as coordination sites. | beilstein-journals.org |

Conclusion and Future Directions in 1 Butan 2 Yl 1h 1,2,3 Triazol 4 Amine Research

Summary of Current Academic Knowledge and Research Gaps

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine. While extensive research exists for the 1,2,3-triazole scaffold and its various derivatives, this particular combination of a butan-2-yl group at the N1 position and an amine group at the C4 position has not been a primary focus of published studies.

The existing knowledge base is largely built upon analogous compounds. For instance, the synthesis and biological activities of various N-alkylated 1,2,3-triazoles and C4-amino-1,2,3-triazole derivatives have been widely reported. researchgate.net These studies have established the 1,2,3-triazole core as a "privileged scaffold" due to its favorable chemical properties and ability to engage in diverse biological interactions. nih.govnih.govmdpi.com The primary research gap, therefore, is the lack of specific experimental data on the synthesis, characterization, and potential applications of this compound.

Prospects for Novel Synthetic Methodologies

The synthesis of this compound can be approached through several established methodologies for constructing substituted 1,2,3-triazoles. A key challenge is achieving regioselectivity to ensure the butan-2-yl group is attached to the N1 position of the triazole ring.

One of the most promising approaches is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction would involve the cycloaddition of 2-azidobutane (B6176771) with an appropriate alkyne partner bearing a protected or masked amino group. Subsequent deprotection would yield the target compound. The regioselectivity for the 1,4-disubstituted product is a well-established advantage of the CuAAC reaction. researchgate.net

Another potential route involves the modification of a pre-formed 4-amino-1,2,3-triazole ring. Alkylation of 4-amino-1H-1,2,3-triazole with 2-bromobutane (B33332) could theoretically yield the desired product. However, this approach may suffer from a lack of regioselectivity, potentially producing a mixture of N1, N2, and N3 alkylated isomers. Developing selective alkylation conditions would be a significant synthetic advancement. nih.gov

Three-component reactions also offer an efficient pathway. A metal-free, three-component reaction of an aniline, an aromatic ketone, and a p-toluenesulfonyl hydrazide has been reported to produce 1,4-disubstituted-1,2,3-triazoles, suggesting a possible, albeit more complex, strategy for the synthesis of the target molecule. nih.gov

| Synthetic Approach | Key Reactants | Potential Advantages | Potential Challenges |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-Azidobutane, Alkyne with masked amino group | High regioselectivity for the 1,4-isomer, mild reaction conditions. | Availability and stability of 2-azidobutane. |

| N-Alkylation of 4-amino-1H-1,2,3-triazole | 4-Amino-1H-1,2,3-triazole, 2-Bromobutane | Direct introduction of the butan-2-yl group. | Lack of regioselectivity, potential for multiple isomers. |

| Multi-component Reactions | Anilines, Ketones, Hydrazides | Atom economy, convergent synthesis. | Complexity of reaction and optimization. |

Advancements in Computational Approaches for Predicting Reactivity and Structure

In the absence of experimental data, computational chemistry provides a powerful tool to predict the structural and electronic properties of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, bond lengths, and bond angles of the molecule. Such studies can also predict spectroscopic properties, such as NMR chemical shifts, which would be invaluable for the characterization of the compound if it were to be synthesized. capes.gov.br

Computational methods are also crucial for understanding the reactivity of the molecule. Calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. acs.org Furthermore, transition state theory can be used to model potential reaction pathways, for instance, in the alkylation of the triazole ring, to predict the most likely regioisomer to be formed under kinetic control. acs.org

These computational insights can guide synthetic efforts by predicting the most favorable reaction conditions and can also provide a preliminary assessment of the molecule's potential to interact with biological targets. nih.govnih.gov

Exploration of New Chemical Transformations and Utility as a Privileged Scaffold

The this compound molecule possesses two key reactive sites: the amino group and the triazole ring itself. The 4-amino group can undergo a variety of chemical transformations, including acylation, alkylation, and Schiff base formation, allowing for the synthesis of a diverse library of derivatives. nih.govijcrt.org These transformations could be used to attach other pharmacophores or functional groups, potentially modulating the biological activity of the parent molecule.

The 1,2,3-triazole ring is considered a bioisostere for other functional groups, such as amides, and can act as a rigid linker to connect different molecular fragments. nih.govnih.gov This property makes this compound an attractive scaffold for the design of new therapeutic agents. By modifying the substituents on the amino group, it may be possible to develop compounds with a range of biological activities, including antifungal, antibacterial, or anticancer properties, which are common for triazole derivatives. nih.govgoogle.com

Q & A

Basic: What synthetic routes are recommended for 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Key steps include:

- Azide-alkyne cycloaddition : Reacting propargylamine derivatives with azides under Cu(I) catalysis in solvents like THF or DMF at 60–80°C .

- Amine functionalization : Introducing the butan-2-yl group via alkylation of the triazole nitrogen using 2-bromobutane in anhydrous ether with a base (e.g., K₂CO₃) .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Critical factors : Elevated temperatures accelerate cycloaddition but may degrade sensitive intermediates. Anhydrous conditions prevent side reactions in alkylation steps .

Basic: Which analytical techniques confirm the molecular structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the triazole proton (δ 7.8–8.2 ppm), butan-2-yl methyl groups (δ 0.9–1.2 ppm), and amine protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Triazole carbons (δ 120–150 ppm), butan-2-yl carbons (δ 20–35 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₆H₁₁N₄) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction pathways by analyzing transition states and intermediates. For example, the electron-donating butan-2-yl group stabilizes cationic intermediates in alkylation reactions .

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys databases suggest feasible routes by cross-referencing analogous triazole syntheses .

- Solvent Optimization : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in selecting polar aprotic solvents (e.g., DMF) for high-yield reactions .

Advanced: How do substituents on the triazole ring influence the compound’s biological activity?

Answer:

- Electron-Donating Effects : The butan-2-yl group increases electron density on the triazole ring, enhancing interactions with hydrophobic pockets in enzymes (e.g., cytochrome P450) .

- Steric Hindrance : Bulky substituents like butan-2-yl reduce binding affinity to flat aromatic receptors but improve selectivity for pocket-specific targets .

- Comparative Studies : Pyrazole derivatives with similar substituents show 2–3× higher antimicrobial activity compared to unsubstituted analogs, suggesting structure-activity relationships (SAR) apply to triazoles .

Basic: What solvent systems and temperature ranges optimize the synthesis of this compound?

Answer:

- Cycloaddition Step : THF or DMF at 60–80°C maximizes azide-alkyne reactivity .

- Alkylation Step : Anhydrous diethyl ether or toluene at 0–25°C minimizes side reactions .

- Recrystallization : Ethanol/water (70:30 v/v) at 4°C yields high-purity crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazole derivatives?

Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) to isolate variables like solvent effects or cell-line specificity .

- Dose-Response Curves : EC₅₀ values from triplicate experiments reduce variability; outliers may indicate unaccounted stereochemical factors .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose inconsistencies across studies .

Advanced: What industrial-scale reactor designs are suitable for scaling up synthesis?

Answer:

- Continuous Flow Reactors : Microreactors with Cu(I)-immobilized catalysts reduce reaction time from hours to minutes .

- Temperature Control : Jacketed reactors maintain 60–80°C during cycloaddition, preventing exothermic runaway .

- Separation Technologies : Membrane filtration isolates the product from copper catalysts, achieving >90% recovery .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Waste Disposal : Neutralize acidic/basic byproducts before storing in labeled containers for hazardous waste processing .

- Ventilation : Use fume hoods during solvent evaporation to limit exposure to volatile organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.